Cas no 2098018-66-5 (3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide)

3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide 化学的及び物理的性質
名前と識別子
-
- AKOS026723587
- F2198-2709
- 2098018-66-5
- F2198-4539
- 3-(5-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
- 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
- AKOS026722224
- 1H-Pyrazole-4-propanimidamide, 3-cyclobutyl-
-
- インチ: 1S/C10H16N4/c11-9(12)5-4-8-6-13-14-10(8)7-2-1-3-7/h6-7H,1-5H2,(H3,11,12)(H,13,14)
- InChIKey: UJKYQUQXFKAUJI-UHFFFAOYSA-N
- SMILES: N1C(=C(C=N1)CCC(=N)N)C1CCC1
計算された属性
- 精确分子量: 192.137496527g/mol
- 同位素质量: 192.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 78.6Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 405.5±47.0 °C(Predicted)
- 酸度系数(pKa): 14.95±0.50(Predicted)
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C213386-1g |
3-(3-cyclobutyl-1h-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 1g |
$ 865.00 | 2022-04-01 | ||
Life Chemicals | F2198-4539-10g |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
Life Chemicals | F2198-4539-0.25g |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
Life Chemicals | F2198-4539-5g |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
TRC | C213386-100mg |
3-(3-cyclobutyl-1h-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 100mg |
$ 135.00 | 2022-04-01 | ||
TRC | C213386-500mg |
3-(3-cyclobutyl-1h-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 500mg |
$ 550.00 | 2022-04-01 | ||
Life Chemicals | F2198-4539-1g |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
Life Chemicals | F2198-4539-2.5g |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
Life Chemicals | F2198-2709-5g |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
Life Chemicals | F2198-2709-2.5g |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
2098018-66-5 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 |
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamideに関する追加情報
3-(3-Cyclobutyl-1H-Pyrazol-4-yl)propanimidamide (CAS No. 2098018-66-5): A Comprehensive Overview
3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanimidamide (CAS No. 2098018-66-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.
Chemical Structure and Properties: The molecular formula of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide is C12H17N3, with a molecular weight of approximately 207.28 g/mol. The compound features a cyclobutyl group attached to a pyrazole ring, which is further linked to a propanimidamide moiety. The cyclobutyl group imparts unique conformational flexibility and stability to the molecule, while the pyrazole ring contributes to its bioactive properties. The propanimidamide functionality adds additional reactivity and potential for forming hydrogen bonds, which are crucial for interactions with biological targets.
Synthesis Methods: Several synthetic routes have been reported for the preparation of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide. One common method involves the reaction of 4-chloro-3-cyclobutylpyrazole with propionitrile in the presence of a suitable base, followed by hydrolysis to form the desired amide. Another approach involves the coupling of 3-cyclobutylpyrazole with an appropriate aldehyde or ketone, followed by reduction and amidation steps. These synthetic methods are highly versatile and can be adapted to produce various derivatives of the compound, allowing for fine-tuning of its pharmacological properties.
Biological Activities: Recent studies have highlighted the diverse biological activities of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide. In vitro assays have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown promising neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Furthermore, preliminary studies have indicated that 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide possesses antitumor activity against various cancer cell lines, including breast cancer and colorectal cancer cells.
Clinical Applications: The therapeutic potential of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide is currently being explored in preclinical studies. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of chronic inflammatory conditions and neurodegenerative disorders. Additionally, its antitumor activity suggests potential applications in oncology. Clinical trials are underway to evaluate the safety and efficacy of this compound in human subjects.
Mechanisms of Action: The biological activities of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide are attributed to its ability to modulate multiple signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Additionally, it can activate Nrf2, a transcription factor that upregulates antioxidant genes and protects cells from oxidative stress. These mechanisms contribute to its broad-spectrum therapeutic effects.
Current Research Trends: Ongoing research is focused on optimizing the pharmacokinetic properties of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide, such as improving its solubility, stability, and bioavailability. Novel drug delivery systems, including nanoparticles and liposomes, are being developed to enhance its therapeutic efficacy while minimizing side effects. Additionally, efforts are being made to identify biomarkers that can predict patient response to this compound, facilitating personalized medicine approaches.
FUTURE PERSPECTIVES: The future outlook for 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide is promising. As more data from clinical trials become available, it is expected that this compound will play a significant role in the treatment of various diseases. Continued research will likely uncover new applications and mechanisms of action, further expanding its therapeutic potential. Collaborative efforts between academia, industry, and regulatory agencies will be crucial in advancing this compound from bench to bedside.
2098018-66-5 (3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide) Related Products
- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)
- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)
- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)
- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 1426928-20-2(56QS71Swuj)
- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)
- 872197-16-5(3-(2,4-dimethylbenzenesulfonyl)-N-(1-phenylethyl)-1,2,3triazolo1,5-aquinazolin-5-amine)




